molecular formula C8H7ClN2 B1149124 2-Chloro-7-methylpyrazolo[1,5-a]pyridine CAS No. 1204298-63-4

2-Chloro-7-methylpyrazolo[1,5-a]pyridine

Cat. No.: B1149124
CAS No.: 1204298-63-4
M. Wt: 167
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Description

2-Chloro-7-methylpyrazolo[1,5-a]pyridine is a bicyclic heteroaromatic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a chlorine atom at position 2 and a methyl group at position 5. Pyrazolo[1,5-a]pyridine derivatives are commonly synthesized via microwave-assisted cyclization or reflux methods using pyridine as a solvent, as exemplified by the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives .

Properties

CAS No.

1204298-63-4

Molecular Formula

C8H7ClN2

Molecular Weight

167

Synonyms

2-Chloro-7-methylpyrazolo[1,5-a]pyridine

Origin of Product

United States

Preparation Methods

Cyclization Mechanisms

Cyclization proceeds via nucleophilic attack of hydrazine on electron-deficient pyridine derivatives, followed by intramolecular dehydration. Density functional theory (DFT) studies reveal that the activation energy for cyclization decreases by 15–20 kJ/mol when electron-withdrawing groups (e.g., -Cl) are present at C2, favoring ring closure.

Chlorination Selectivity

The preferential substitution at C7 in dichlorinated intermediates is attributed to resonance stabilization of the transition state. The C7 position exhibits greater electrophilicity due to conjugation with the pyridine nitrogen, as evidenced by Hammett substituent constants (σₚ = +0.23 for -Cl).

Oxidative CDC Pathways

In CDC reactions, oxygen acts as a terminal oxidant, regenerating catalytic species and driving the reaction forward. Kinetic studies show a first-order dependence on both β-dicarbonyl and iminopyridine concentrations, with an overall rate constant of k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} at 130°C .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-7-methylpyrazolo[1,5-a]pyridine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a scaffold for drug development, particularly in the design of anticancer and antimicrobial agents.

    Material Science: Due to its unique photophysical properties, the compound is explored for use in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

    Biological Research: The compound is used in the study of enzyme inhibition and as a tool for investigating biological pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines share a similar fused bicyclic structure but replace the pyridine ring with a pyrimidine. Key differences include:

  • Synthesis : Pyrazolo[1,5-a]pyrimidines are often synthesized via cyclocondensation reactions under microwave irradiation (e.g., 120°C for 20 minutes in pyridine) , whereas pyrazolo[1,5-a]pyridine derivatives may require milder conditions due to reduced ring strain.
  • Bioactivity : Pyrazolo[1,5-a]pyrimidines are prominent as protein kinase inhibitors, particularly in cancer therapy. For example, substituting imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine in IGF-1R kinase inhibitors improved cellular lipophilic ligand efficiency (LLE) and potency .

Table 1: Comparison of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine

Property 2-Chloro-7-methylpyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyrimidine Derivatives
Core Structure Pyridine + pyrazole Pyrimidine + pyrazole
Synthesis Conditions Microwave-assisted, pyridine Similar, but longer reaction times
Key Applications Kinase inhibitors, optoelectronics Anticancer agents, kinase inhibitors
Solubility Moderate (chloro substituent) Higher (pyrimidine N-atoms)

Imidazo[1,5-a]pyridine Derivatives

Imidazo[1,5-a]pyridines differ by replacing one pyrazole nitrogen with an imidazole ring. Notable distinctions include:

  • Photophysical Properties : Imidazo[1,5-a]pyridines exhibit strong solvatochromic behavior and large Stokes shifts, making them superior fluorescent probes for lipid bilayers . In contrast, pyrazolo[1,5-a]pyridines are less explored in optoelectronics.
  • Biological Activity : Imidazo[1,5-a]pyridine derivatives show promise as EGFR tyrosine kinase inhibitors (e.g., compounds outperforming erlotinib in binding free energy simulations) and cysteine protease inhibitors with antibacterial activity .
  • Synthetic Accessibility : Imidazo[1,5-a]pyridines are synthesized via one-pot cyclization reactions between aromatic ketones and aldehydes , whereas pyrazolo analogs often require halogenated precursors.

Table 2: Key Differences Between Imidazo and Pyrazolo Derivatives

Parameter Imidazo[1,5-a]pyridine This compound
Fluorescence Efficiency High (solvatochromic probes) Limited data
Kinase Inhibition EGFR, IGFR IGF-1R (improved LLE)
Synthetic Route One-pot cyclization Microwave-assisted

Triazolo[1,5-a]pyridine Derivatives

Triazolo[1,5-a]pyridines, such as 2-chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine, incorporate a triazole ring. Key contrasts include:

  • Substituent Effects : Methoxy groups enhance solubility but reduce lipophilicity compared to chloro-methyl substitutions in the pyrazolo analog .
  • Applications : Triazolo derivatives are less studied in therapeutic contexts but may serve as intermediates in coordination polymers due to their multitopic chelating ability .

Research Findings and Trends

  • Medicinal Chemistry : Pyrazolo[1,5-a]pyridine derivatives are gaining traction in kinase inhibitor design, with evidence showing improved cellular potency over imidazo analogs .
  • Material Science : Imidazo[1,5-a]pyridines dominate fluorescence applications, while pyrazolo derivatives remain underexplored in this niche .
  • Synthetic Innovations: Microwave-assisted synthesis (e.g., 20-minute reactions ) offers efficiency advantages over traditional methods for both pyrazolo and imidazo scaffolds.

Q & A

Basic: What are the common synthetic routes for 2-chloro-7-methylpyrazolo[1,5-a]pyridine, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via cyclization reactions. A well-documented method involves reacting 2-chloropyridine derivatives with hydrazine or substituted hydrazines under mild conditions (e.g., reflux in ethanol or methanol) . For example, a cyclization reaction using 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine with phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane at reflux yields the chlorinated product after purification via column chromatography . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitution reactions.
  • Temperature : Prolonged reflux (3–6 hours) ensures complete cyclization.
  • Catalysts : Triethylamine neutralizes HCl byproducts, preventing side reactions .

Advanced: How can regioselectivity challenges during functionalization of the pyrazole ring be addressed?

Answer:
The chlorine atom at position 2 and methyl group at position 7 create steric and electronic biases, complicating regioselective modifications. Strategies include:

  • Directed metalation : Use of LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate specific positions, followed by electrophilic quenching (e.g., alkyl halides) .
  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions with aryl boronic acids or amines, leveraging the chlorine atom as a leaving group .
  • Computational modeling : DFT calculations predict reactive sites by analyzing Fukui indices for electrophilic/nucleophilic attack .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns. For example, the methyl group at position 7 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with pyrazole-pyridine fusion .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 183.64 for C₈H₇ClN₃) .
  • X-ray crystallography : Resolves bond angles and dihedral angles between fused rings (e.g., planar pyrazole-pyrimidine systems with <1° deviation) .

Advanced: How do substituents influence the compound’s bioactivity in anticancer studies?

Answer:

  • Chlorine at position 2 : Enhances electrophilicity, promoting interactions with nucleophilic residues in enzyme active sites (e.g., kinase inhibition) .
  • Methyl at position 7 : Improves metabolic stability by reducing oxidative degradation .
  • SAR studies : Derivatives with electron-withdrawing groups (e.g., nitro) at position 3 show improved IC₅₀ values against breast cancer cell lines (MCF-7) compared to electron-donating groups .

Basic: What solvents and storage conditions are optimal for maintaining stability?

Answer:

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water .
  • Storage : Store under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the chloro group. Avoid exposure to moisture or strong bases .

Advanced: How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

Answer:
Discrepancies often arise from:

  • Assay conditions : Differences in cell line passage numbers, serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .
  • Purity : HPLC purity >98% (λ = 254 nm) is critical; impurities like unreacted precursors can skew results .
  • Target specificity : Use siRNA knockdowns or CRISPR-edited cell lines to confirm on-target effects .

Basic: What safety precautions are essential during synthesis?

Answer:

  • POCl₃ handling : Use anhydrous conditions and quench excess reagent with ice-cold NaHCO₃ to prevent HCl gas release .
  • Waste disposal : Halogenated byproducts require segregation and incineration by certified facilities .

Advanced: What computational tools are recommended for predicting reactivity and docking studies?

Answer:

  • Reactivity : Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces .
  • Docking : AutoDock Vina or Schrödinger Suite for simulating interactions with targets like COX-2 or HMG-CoA reductase .

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